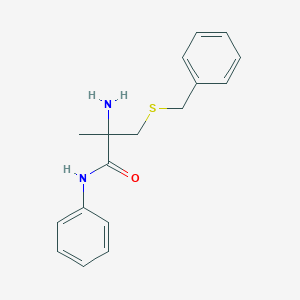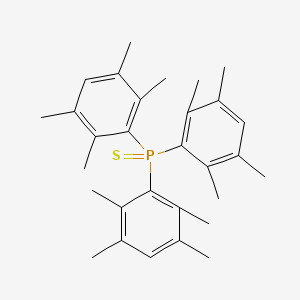
4-Methyloctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyloctadecanoic acid is a long-chain fatty acid with the molecular formula C19H38O2. This compound is characterized by its hydrophobic nature, making it practically insoluble in water and relatively neutral .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloctadecanoic acid can be achieved through various organic synthesis methods. One common approach involves the alkylation of octadecanoic acid (stearic acid) with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid or a Lewis acid, to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrogenation of unsaturated fatty acids followed by methylation. The process is carried out in large reactors under high pressure and temperature to ensure complete conversion and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyloctadecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fatty acids with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Methyloctadecanoic acid has various applications in scientific research, including:
Chemistry: Used as a model compound for studying fatty acid reactions and mechanisms.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 4-Methyloctadecanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into cell membranes, affecting membrane fluidity and function. Additionally, it may interact with enzymes involved in fatty acid metabolism, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecanoic acid (Stearic acid): A saturated fatty acid with no methyl substitution.
2-Methyloctadecanoic acid: A similar compound with the methyl group at the second carbon position.
4-Methyloctadec-2,3-enoic acid: A related compound with a double bond in the aliphatic chain.
Uniqueness
4-Methyloctadecanoic acid is unique due to its specific methyl substitution at the fourth carbon position, which can influence its chemical reactivity and biological activity compared to other long-chain fatty acids.
Eigenschaften
CAS-Nummer |
63060-52-6 |
|---|---|
Molekularformel |
C19H38O2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
4-methyloctadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2)16-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
RFKPYBOOPHCXSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


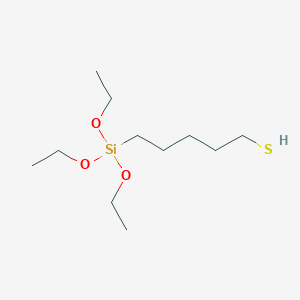
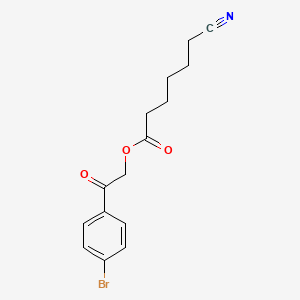

![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14511634.png)
![1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]](/img/structure/B14511635.png)
![N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14511641.png)

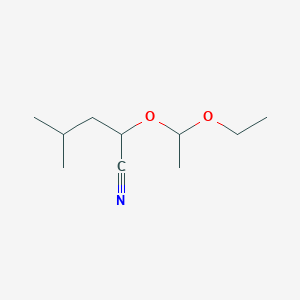
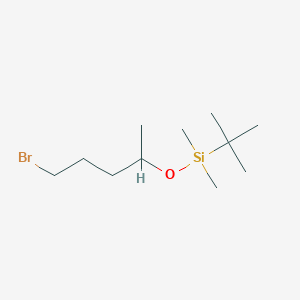
![3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14511656.png)
![6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14511658.png)

